2-Hydroxy-3-(2-methoxyethoxy)benzaldehyde
Overview
Description
2-Hydroxy-3-(2-methoxyethoxy)benzaldehyde is an organic compound with the molecular formula C10H12O4. It is a derivative of benzaldehyde, characterized by the presence of a hydroxy group at the second position and a methoxyethoxy group at the third position on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(2-methoxyethoxy)benzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with 2-methoxyethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
2-Hydroxybenzaldehyde+2-MethoxyethanolAcid Catalystthis compound
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(2-methoxyethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxy and methoxyethoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: 2-Hydroxy-3-(2-methoxyethoxy)benzoic acid.
Reduction: 2-Hydroxy-3-(2-methoxyethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the reagents used.
Scientific Research Applications
2-Hydroxy-3-(2-methoxyethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(2-methoxyethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxy and methoxyethoxy groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and participate in various non-covalent interactions, influencing its biological activity and chemical behavior.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methylbenzaldehyde: Similar structure but with a methyl group instead of a methoxyethoxy group.
2-Hydroxy-5-methoxybenzaldehyde: Similar structure but with a methoxy group at the fifth position.
3-Hydroxy-4-methoxybenzaldehyde: Similar structure but with a hydroxy group at the third position and a methoxy group at the fourth position.
Uniqueness
2-Hydroxy-3-(2-methoxyethoxy)benzaldehyde is unique due to the presence of both hydroxy and methoxyethoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
2-hydroxy-3-(2-methoxyethoxy)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-5-6-14-9-4-2-3-8(7-11)10(9)12/h2-4,7,12H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQIANDXWPMSPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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